ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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Description
Ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.359. The purity is usually 95%.
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Biological Activity
Ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and mechanisms of action.
Overview of Pyrazolo[3,4-b]pyridine Compounds
Pyrazolo[3,4-b]pyridine derivatives are recognized for their pharmacological versatility. They have been studied for various therapeutic effects, including:
- Anti-inflammatory : Inhibition of phosphodiesterase type 4 (PDE4) has been linked to reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial : Some derivatives exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
- CNS Effects : Certain compounds have shown promise as neuroprotective agents and in treating disorders like Alzheimer's disease .
Synthesis of this compound
The synthesis of this compound typically involves the condensation of substituted pyrazoles with appropriate electrophiles. The introduction of the trifluoromethyl group enhances lipophilicity and biological activity. Recent studies have utilized various synthetic strategies to optimize yields and purity .
1. Inhibition of Phosphodiesterase (PDE) Enzymes
Research indicates that compounds within this class can act as selective inhibitors of PDE enzymes. For instance, this compound has demonstrated significant inhibition of PDE4, leading to increased intracellular cAMP levels. This mechanism is crucial for modulating inflammatory responses in immune cells .
2. Antitubercular Activity
In vitro studies have shown that derivatives with structural similarities to this compound exhibit promising antitubercular activity against Mycobacterium tuberculosis. The compound’s ability to bind effectively to target enzymes involved in bacterial metabolism is a key factor in its efficacy .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results suggest that it exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[6-(1,3-dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-5-27-14(26)8-25-16-15(10(3)23-25)12(17(18,19)20)6-13(21-16)11-7-24(4)22-9(11)2/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWIUHSLELOLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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